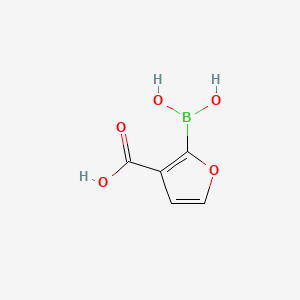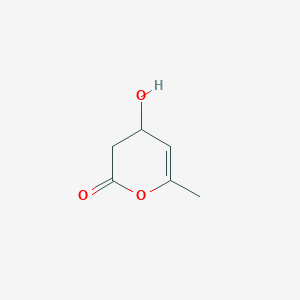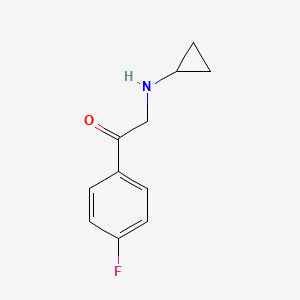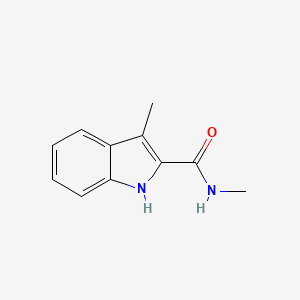![molecular formula C8H9BO3 B1463746 6-Metoxi-benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947163-26-0](/img/structure/B1463746.png)
6-Metoxi-benzo[c][1,2]oxaborol-1(3H)-ol
Descripción general
Descripción
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound. It is part of the benzoxaborole class of compounds, which have been studied for their potential pharmacological activities .
Synthesis Analysis
The synthesis of benzoxaboroles, including 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol, often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . In one study, a series of conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles was synthesized .Molecular Structure Analysis
The molecular structure of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is characterized by the presence of a benzoxaborole ring. This ring structure is common in boron-based heterocycles .Chemical Reactions Analysis
Benzoxaboroles, including 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol, can undergo various chemical reactions. For instance, they can be used to synthesize conjugates with other compounds, such as the antifungal antibiotic amphotericin B .Aplicaciones Científicas De Investigación
Aplicaciones Hemostáticas en Medicina
Hidrogel Inyectable para Hemostasia: El compuesto se ha utilizado en el desarrollo de hidrogel inyectable para el tratamiento de hemorragias incompresibles, que es una causa significativa de muerte en traumas . El hidrogel, que incorpora 6-Metoxi-benzo[c][1,2]oxaborol-1(3H)-ol conjugado con ácido hialurónico, muestra excelentes propiedades de adhesión y capacidades de autocuración, lo que reduce significativamente la pérdida de sangre .
Investigación Antimicrobiana
Síntesis de Agentes Antimicrobianos: En el campo de la química medicinal, se han sintetizado y evaluado derivados de this compound por sus propiedades antimicrobianas . Estos compuestos han mostrado potencial en la inhibición del crecimiento microbiano, lo cual es crucial para desarrollar nuevos productos farmacéuticos con alta eficiencia y perfiles de resistencia a los medicamentos bajos .
Ciencia de Materiales
Diseño de Materiales Avanzados: La estructura química única de this compound lo convierte en un candidato para modificaciones de superficie en la ciencia de los materiales. Estas modificaciones pueden promover la adhesión y proliferación celular, que son esenciales para el desarrollo de biomateriales utilizados en diversas aplicaciones, incluida la ingeniería de tejidos .
Curación de Heridas
Hidrogel Biocompatible para el Manejo de Heridas: El papel del compuesto en la creación de hidrogel biocompatible que puede entregar factores de crecimiento u otros biológicos es fundamental para una cicatrización óptima de las heridas. Esta aplicación es particularmente relevante en el diseño de estrategias para aumentar la biocompatibilidad de los hidrogel y ajustar su perfil de degradación para uso médico .
Sistemas de Liberación de Fármacos
Liberación Dirigida de Fármacos: Las propiedades químicas de this compound permiten su uso en sistemas de liberación dirigida de fármacos. Al conjugar el compuesto con biomoléculas específicas, se puede dirigir a sitios particulares del cuerpo, lo que aumenta la eficacia de los agentes terapéuticos .
Bioingeniería
Biomateriales Funcionales: Como parte del diseño de biomateriales funcionales, se está explorando el potencial de este compuesto para integrarse en estrategias innovadoras que abordan los desafíos actuales en bioingeniería. Su aplicación abarca desde materiales inyectables hasta dispositivos de estado sólido .
Síntesis Química
Intermedio de Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis orgánica, ayudando en la creación de moléculas complejas con aplicaciones potenciales en diversos campos, incluidos los productos farmacéuticos y agroquímicos .
Desarrollo Farmacéutico
Estudios Farmacológicos: La investigación en curso está investigando los aspectos farmacológicos de this compound y sus derivados. Estos estudios tienen como objetivo comprender el mecanismo de acción del compuesto y su potencial terapéutico en el tratamiento de diversas enfermedades .
Mecanismo De Acción
Target of Action
The primary target of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes .
Mode of Action
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4, where it interacts with the bimetallic catalytic site and overlaps with the phosphate moiety of cAMP during the substrate hydrolysis process . This interaction prevents the enzyme from breaking down cAMP, thereby increasing the intracellular levels of cAMP .
Biochemical Pathways
The increased levels of cAMP in cells lead to the activation of protein kinase A (PKA), which then phosphorylates various proteins, altering their activity . This can lead to changes in gene expression, cell proliferation, and inflammatory responses . In particular, the inhibition of PDE4 has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .
Pharmacokinetics
The compound’s ability to penetrate the skin and inhibit the transcription of certain cytokines suggests that it may have good bioavailability .
Result of Action
The inhibition of PDE4 by 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol can lead to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation and improved symptoms in conditions such as psoriasis and atopic dermatitis .
Action Environment
The action of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol can be influenced by environmental factors. For instance, the compound’s ability to penetrate the skin suggests that the condition of the skin (e.g., hydration level, presence of damage) could potentially affect the compound’s efficacy . .
Análisis Bioquímico
Biochemical Properties
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with phosphodiesterase (PDE) enzymes, particularly PDE4. The compound acts as an inhibitor of PDE4, which is involved in the breakdown of cyclic AMP (cAMP) in cells . By inhibiting PDE4, 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol increases cAMP levels, leading to various downstream effects on cellular signaling pathways .
Cellular Effects
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17) in immune cells . This suppression is achieved through the inhibition of PDE4, which leads to increased cAMP levels and subsequent changes in gene expression .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the catalytic domain of PDE4, chelating the catalytic bimetal and overlapping with the phosphate in cAMP during substrate hydrolysis . This binding inhibits the enzyme’s activity, leading to increased cAMP levels and altered cellular responses . Additionally, the compound’s interaction with PDE4 extends into the adenine pocket, further stabilizing the inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol have been observed to change over time. The compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro studies have shown that the compound maintains its inhibitory activity on PDE4 over extended periods, leading to sustained increases in cAMP levels and prolonged suppression of pro-inflammatory cytokine release . In vivo studies have also demonstrated the compound’s stability and efficacy in reducing inflammation over time .
Dosage Effects in Animal Models
The effects of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of PDE4 and greater increases in cAMP levels . At high doses, the compound may also exhibit toxic or adverse effects, such as cytotoxicity and hemolysis . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body . The metabolic pathways of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol also affect its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol within cells and tissues are mediated by various transporters and binding proteins. The compound is known to penetrate cell membranes and accumulate in specific cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and interactions with cellular transporters . These factors determine the compound’s localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, its interaction with PDE4 occurs primarily in the cytoplasm, where it inhibits the enzyme’s activity and modulates cAMP levels . The subcellular localization of the compound also influences its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
1-hydroxy-6-methoxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGAFKOBUXAXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947163-26-0 | |
| Record name | 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)

![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)
